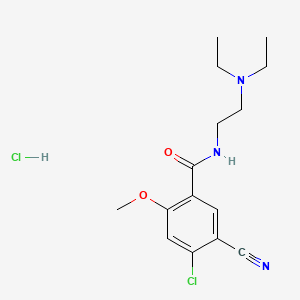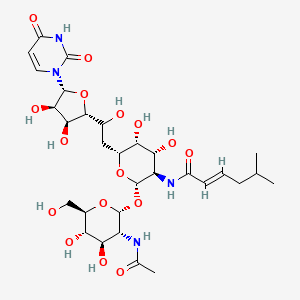
Methylproamin
Übersicht
Beschreibung
Methylproamin ist ein starkes Radioprotektor, das als DNA-bindendes Antioxidans wirkt. Es ist ein Derivat des Minor-Groove-bindenden Liganden Hoechst 33342 und hat sich als deutlich effektiver im Strahlenschutz erwiesen als klassische Aminothiol-Radioprotektoren . This compound wird in der wissenschaftlichen Forschung hauptsächlich für seine Fähigkeit eingesetzt, transiente strahlungsinduzierte oxidative DNA-Läsionen zu reparieren .
Wissenschaftliche Forschungsanwendungen
Methylproamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die kleine Furche der DNA und wirkt als Reduktionsmittel. Es repariert transiente strahlungsinduzierte oxidative DNA-Läsionen durch einen Elektronentransfermechanismus . Zu den molekularen Zielstrukturen von this compound gehören geschädigte DNA-Stellen, an denen es Elektronen spendet, um oxidative Schäden zu reparieren . Dieser Prozess trägt dazu bei, die Integrität der DNA zu erhalten und Zellen vor strahlungsinduzierten Schäden zu schützen .
Wirkmechanismus
Target of Action
Methylproamine is a radioprotector that primarily targets DNA . It acts as a DNA-binding antioxidant, enabling the repair of transient radiation-induced oxidative DNA lesions .
Mode of Action
Methylproamine interacts with DNA by binding to it and acting as an antioxidant . This interaction enables the repair of transient radiation-induced oxidative DNA lesions . The compound’s antioxidant properties help to neutralize the harmful effects of radiation, thereby protecting the DNA from damage .
Biochemical Pathways
It is known that the compound plays a role in the repair of dna damage caused by radiation . By acting as an antioxidant, Methylproamine helps to neutralize the oxidative stress induced by radiation, thereby enabling the repair of DNA lesions .
Result of Action
The primary result of Methylproamine’s action is the protection of DNA from radiation-induced damage . By binding to DNA and acting as an antioxidant, Methylproamine enables the repair of transient radiation-induced oxidative DNA lesions . This helps to maintain the integrity of the DNA and prevent mutations that could lead to diseases such as cancer .
Action Environment
The efficacy and stability of Methylproamine can be influenced by various environmental factors. For instance, the level of radiation in the environment can affect the degree of DNA damage and thus the need for Methylproamine’s protective action . .
Biochemische Analyse
Biochemical Properties
Methylproamine plays a crucial role in biochemical reactions by acting as a DNA-binding antioxidant. It interacts with various biomolecules, including DNA, to repair oxidative damage. Methylproamine’s primary function is to protect DNA from radiation-induced damage by preventing double-strand breaks and repairing oxidative lesions . It also interacts with enzymes involved in DNA repair pathways, enhancing their activity and ensuring the integrity of the genetic material.
Cellular Effects
Methylproamine has been shown to protect various cell types from radiation-induced damage. In T98G glioma cells, it provides radioprotection by reducing DNA damage caused by γ-ray and X-ray radiation . Methylproamine also protects bystander cells from radiation-induced DNA damage, indicating its potential to safeguard non-targeted cells in a radiotherapy setting . Additionally, it influences cell signaling pathways and gene expression related to DNA repair and oxidative stress response.
Molecular Mechanism
At the molecular level, Methylproamine exerts its effects by binding to the minor groove of DNA, where it acts as a reducing agent. This binding facilitates the repair of transient radiation-induced oxidative species on DNA . Methylproamine’s interaction with DNA enhances the activity of DNA repair enzymes, promoting the repair of oxidative lesions and preventing double-strand breaks. This mechanism of action underscores its potential as a radioprotector in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylproamine have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, Methylproamine has shown a concentration-dependent radioprotective effect, with higher concentrations providing greater protection against DNA damage . Long-term effects on cellular function include sustained protection against radiation-induced oxidative damage.
Dosage Effects in Animal Models
The effects of Methylproamine vary with different dosages in animal models. Studies have shown that it provides significant radioprotection at concentrations as low as 10 μM, with higher doses offering increased protection . At concentrations above 20 μM, Methylproamine exhibits cytotoxicity, indicating a threshold beyond which adverse effects may occur . These findings highlight the importance of optimizing dosage to achieve maximum radioprotection while minimizing toxicity.
Metabolic Pathways
Methylproamine is involved in metabolic pathways related to DNA repair and oxidative stress response. It interacts with enzymes such as DNA polymerases and ligases, which play critical roles in the repair of radiation-induced DNA damage . By enhancing the activity of these enzymes, Methylproamine ensures efficient repair of oxidative lesions and maintenance of genomic stability.
Transport and Distribution
Within cells, Methylproamine is transported and distributed to the nucleus, where it exerts its radioprotective effects. It interacts with DNA-binding proteins and transporters that facilitate its localization to the site of DNA damage . This targeted distribution ensures that Methylproamine is available where it is needed most, enhancing its efficacy as a radioprotector.
Subcellular Localization
Methylproamine is primarily localized in the nucleus, where it binds to DNA and protects it from radiation-induced damage . Its subcellular localization is facilitated by targeting signals that direct it to the nucleus. Additionally, post-translational modifications may play a role in its localization and activity, ensuring that Methylproamine is optimally positioned to exert its protective effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methylproamin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Bibenzimidazol-Analoga beinhalten. Der Syntheseprozess beinhaltet typischerweise den Austausch des Ethoxy-Substituenten von Hoechst 33342 durch eine stärkere elektronenspendende N,N-Dimethylaminogruppe . Die Reaktionsbedingungen umfassen die Verwendung spezifischer Lösungsmittel und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methylproamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Reduktion: Die Verbindung kann Elektronen an geschädigte DNA abgeben, was zu ihrer radioprotektiven Wirkung beiträgt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind:
- Lösungsmittel wie Dimethylsulfoxid (DMSO)
- Katalysatoren, um Elektronentransferreaktionen zu erleichtern
- Spezielle funktionelle Gruppen für Substitutionsreaktionen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind in erster Linie seine Derivate, die verbesserte radioprotektive Eigenschaften aufweisen. Diese Derivate sind so konzipiert, dass sie die Wirksamkeit der Verbindung bei der Reparatur von strahlungsinduzierten DNA-Schäden verbessern .
Vergleich Mit ähnlichen Verbindungen
Methylproamin wird mit anderen ähnlichen Verbindungen wie Hoechst 33342 und Hoechst 33258 verglichen. Diese Verbindungen sind ebenfalls kleine Furche-Binder mit starker AT-Selektivität . This compound ist in seinen verbesserten radioprotektiven Eigenschaften einzigartig und etwa 100-mal stärker als klassische Aminothiol-Radioprotektoren . Zu den ähnlichen Verbindungen gehören:
- Hoechst 33342
- Hoechst 33258
- Proamin
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188247-01-0 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

